4-(3-ethoxy-4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
4-(3-ethoxy-4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxy-4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions. The process starts with the preparation of the necessary intermediates, followed by cyclization to form the benzodiazepine core.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer efficient and scalable synthesis routes . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethoxy-4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, using reagents like N-bromosuccinimide (NBS) for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-ethoxy-4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the body. Benzodiazepines typically bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The exact molecular pathways and targets may vary depending on the specific structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.
Uniqueness
4-(3-ethoxy-4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(3-ethoxy-4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C21H22N2O2/c1-3-25-20-13-15(10-11-19(20)24-2)21-18-9-6-12-23(18)17-8-5-4-7-16(17)14-22-21/h4-13,21-22H,3,14H2,1-2H3 |
InChI Key |
ITSQQZSECCPMNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=CC=CN3C4=CC=CC=C4CN2)OC |
Origin of Product |
United States |
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